

Physical and chemical properties of 6-methoxy-1H-quinolin-4-one

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Compound of Interest

Compound Name: 6-Methoxyquinolin-4-OL

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An In-depth Technical Guide: Physical and Chemical Properties of 6-methoxy-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-1H-quinolin-4-one is a heterocyclic organic compound belonging to the quinolinone class. The quinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.^{[1][2]} Consequently, 6-methoxy-1H-quinolin-4-one and its derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates for the synthesis of potential therapeutic agents.^{[3][4]} This document provides a comprehensive overview of the physical and chemical properties of 6-methoxy-1H-quinolin-4-one, detailed experimental protocols, and an exploration of its relevant biological context.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-methoxy-1H-quinolin-4-one are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Data for 6-methoxy-1H-quinolin-4-one

Property	Value	Reference
IUPAC Name	6-methoxy-1H-quinolin-4-one	
CAS Number	13788-72-2	[5]
Molecular Formula	C ₁₀ H ₉ NO ₂	[5]
Molecular Weight	175.18 g/mol	[5]
Melting Point	251-252 °C	[5]
Boiling Point	321.5 °C at 760 mmHg	[5]
Density	1.199 g/cm ³	[5]
Flash Point	148.2 °C	[5]
Predicted pKa	4.35 ± 0.20	[6]

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 6-methoxy-1H-quinolin-4-one.

Table 2: Predicted ¹H NMR Spectral Data

Solvent: DMSO

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment	Reference
3.817	s	3H	-	-OCH ₃	[5]
5.975	d	1H	7.6	C3-H	[5]
7.270	dd	1H	3.2, 9.2	C7-H	[5]
7.477	s	1H	-	C5-H	[5]
7.492	d	1H	5.6	C2-H	[5]
7.818	s	1H	-	C8-H	[5]

2.1 Mass Spectrometry

Mass spectrometry for 6-methoxy-1H-quinolin-4-one would be expected to show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (175.18). The fragmentation pattern would provide further structural information.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxy-1H-quinolin-4-one would exhibit characteristic absorption bands. Key expected peaks include:

- N-H stretching: A broad band around 3300-3500 cm⁻¹
- C=O stretching (ketone): A strong absorption band around 1630-1680 cm⁻¹
- C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region
- C-O-C stretching (ether): Bands in the 1000-1300 cm⁻¹ region

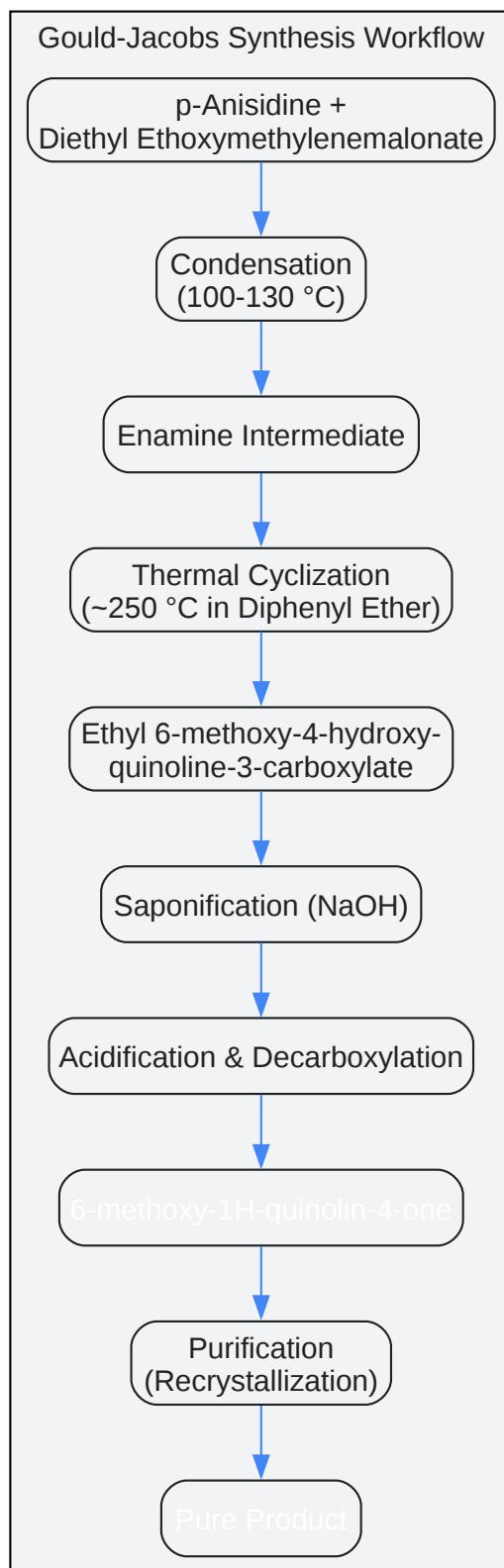
Experimental Protocols

3.1 Synthesis via Gould-Jacobs Reaction

The synthesis of quinolin-4-ones is commonly achieved through methods like the Gould-Jacobs reaction or Camps cyclization.^{[2][7]} The Gould-Jacobs reaction is a versatile method that involves the reaction of an aniline with an ethoxymethylenemalonate derivative followed by thermal cyclization.

Methodology:

- Condensation: p-Anisidine (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1 equivalent). The mixture is heated, typically at 100-130 °C, to facilitate the condensation reaction and elimination of ethanol, forming an intermediate enamine.
- Cyclization: The resulting diethyl (4-methoxyanilino)methylenemalonate intermediate is heated to a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether. This high temperature induces an intramolecular cyclization (electrocyclization) to form the quinoline ring system.
- Saponification and Decarboxylation: The resulting ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate is saponified using a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 6-methoxy-1H-quinolin-4-one.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.



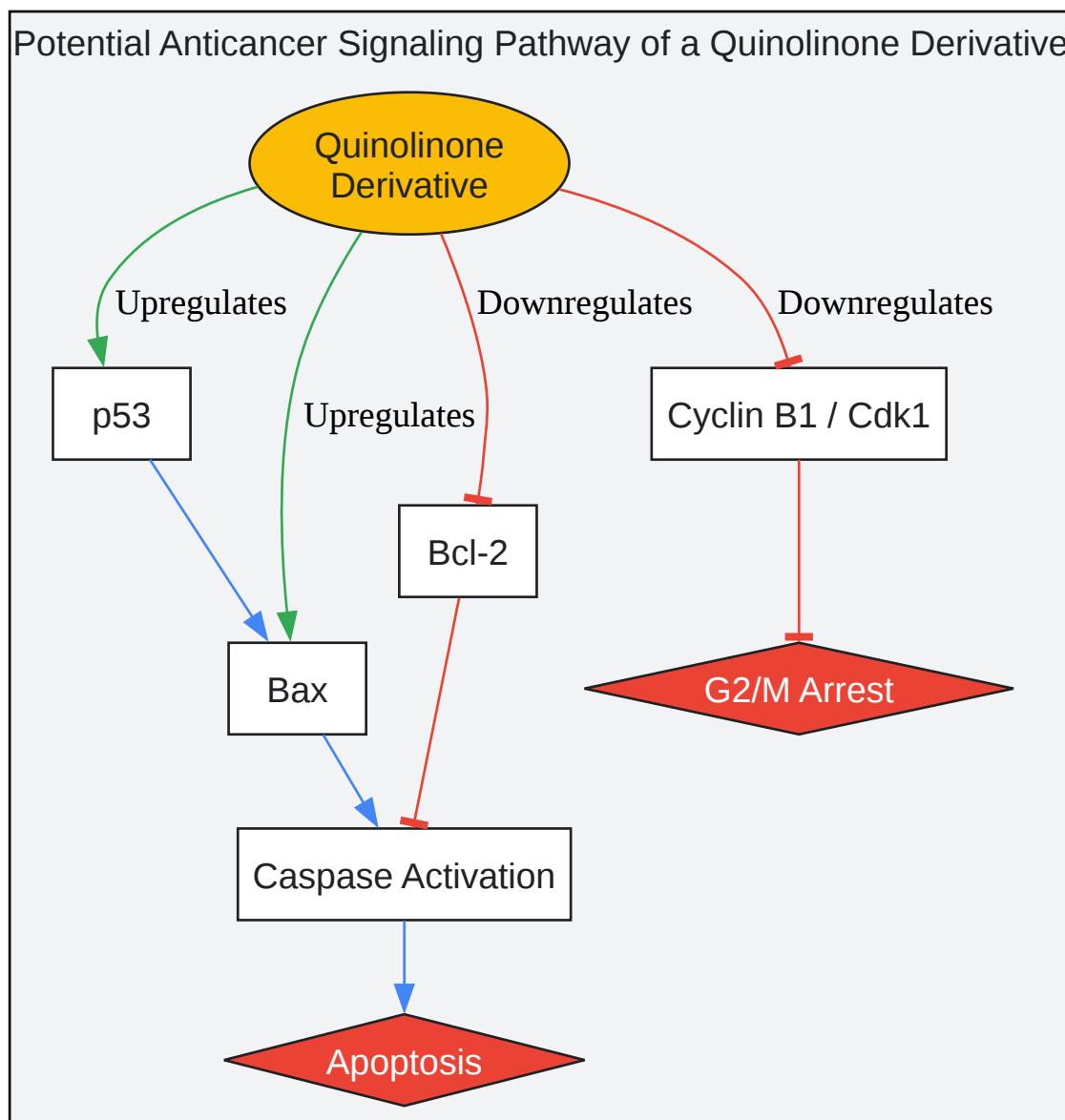
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Gould-Jacobs synthesis of 6-methoxy-1H-quinolin-4-one.

Biological Activity and Signaling Pathways

Quinolin-4-one derivatives are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.^[2] Their mechanism of action often involves interference with key cellular processes.

For instance, certain substituted quinolin-4-one compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.^[8] One studied mechanism involves the modulation of the Bcl-2 family of proteins and cell cycle arrest.^[8] A related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was found to induce apoptosis in ovarian cancer cells by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, while also upregulating the tumor suppressor p53.^[8] Furthermore, it caused G2/M phase cell cycle arrest by down-regulating cyclin B1 and cdk1.^[8] While this specific pathway was determined for a related molecule, it represents a plausible mechanism of action for quinolinone-based anticancer agents.



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Apoptosis and cell cycle arrest pathway for a quinolinone derivative.

This guide provides foundational data for researchers working with 6-methoxy-1H-quinolin-4-one. The provided synthetic and mechanistic information serves as a starting point for further investigation and application in drug discovery and materials science.

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